2,3,4,5,7,8,16-heptazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-tetraazolo[5’,1’:3,4][1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by its fused ring system, which includes both triazine and indole moieties, making it a versatile scaffold for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 10H-tetraazolo[5’,1’:3,4][1,2,4]triazino[5,6-b]indole typically involves multi-step reactions that include the formation of intermediate compounds. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods often optimize these steps to enhance yield and purity, employing catalysts and specific reaction conditions to streamline the process .
Analyse Chemischer Reaktionen
10H-tetraazolo[5’,1’:3,4][1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or nitration, leading to the formation of derivatives with different functional groups . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally retain the core structure of the original compound .
Wissenschaftliche Forschungsanwendungen
10H-tetraazolo[5’,1’:3,4][1,2,4]triazino[5,6-b]indole has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antiproliferative activity against cancer cells, making it a candidate for anticancer drug development . Additionally, its unique structure allows it to act as an iron chelator, which can be useful in treating conditions related to iron overload . In the industrial sector, this compound is explored for its potential use in materials science and catalysis .
Wirkmechanismus
The mechanism of action of 10H-tetraazolo[5’,1’:3,4][1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects are believed to be mediated through the induction of apoptosis in cancer cells. This is achieved by binding to ferrous ions and disrupting cellular iron homeostasis, leading to cell cycle arrest and apoptosis . The compound’s ability to selectively bind to ferrous ions, but not ferric ions, highlights its specificity and potential therapeutic value .
Vergleich Mit ähnlichen Verbindungen
10H-tetraazolo[5’,1’:3,4][1,2,4]triazino[5,6-b]indole can be compared with other similar compounds such as 5H-[1,2,4]triazino[5,6-b]indole and 1,3-thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole . These compounds share similar core structures but differ in their substituents and specific ring systems. The unique feature of 10H-tetraazolo[5’,1’:3,4][1,2,4]triazino[5,6-b]indole is its tetraazolo ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C9H5N7 |
---|---|
Molekulargewicht |
211.18g/mol |
IUPAC-Name |
2,3,4,5,7,8,16-heptazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene |
InChI |
InChI=1S/C9H5N7/c1-2-4-6-5(3-1)7-8(10-6)16-9(12-11-7)13-14-15-16/h1-4,10H |
InChI-Schlüssel |
SWKDSDTVYCJYSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)N4C(=NN=N4)N=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.